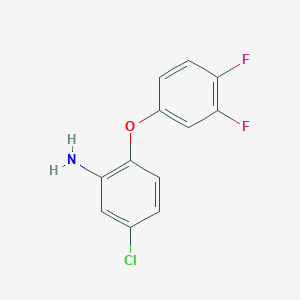![molecular formula C16H14F3NO3 B1328340 2-{4-[2-アミノ-4-(トリフルオロメチル)フェノキシ]フェニル}酢酸メチル CAS No. 721948-20-5](/img/structure/B1328340.png)
2-{4-[2-アミノ-4-(トリフルオロメチル)フェノキシ]フェニル}酢酸メチル
概要
説明
Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate is a chemical compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules
科学的研究の応用
Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-amino-4-(trifluoromethyl)phenol with a suitable halogenated phenyl compound under basic conditions to form the phenoxy intermediate.
Esterification: The phenoxy intermediate is then reacted with methyl bromoacetate in the presence of a base to form the final product, Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
作用機序
The mechanism of action of Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
- (S)-Fluoxetine
Uniqueness
Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate is unique due to its specific structural features, including the trifluoromethyl group and the phenoxy linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
methyl 2-[4-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(9-13(14)20)16(17,18)19/h2-7,9H,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINCNMJRZHIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














